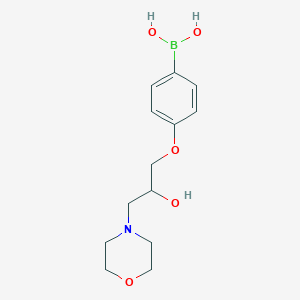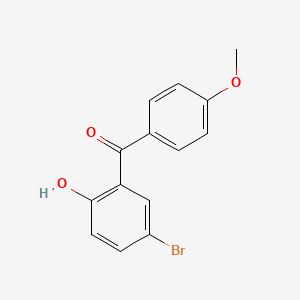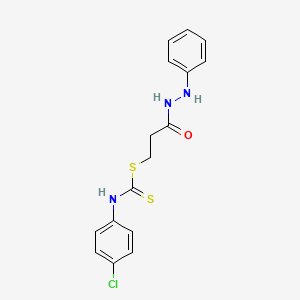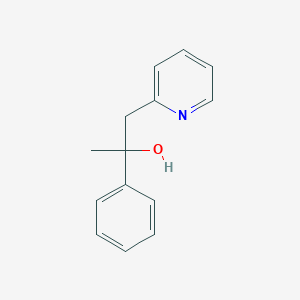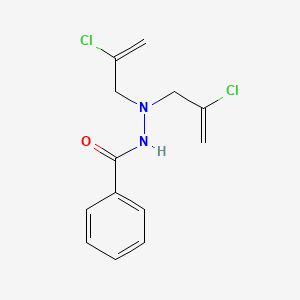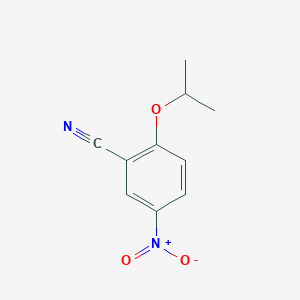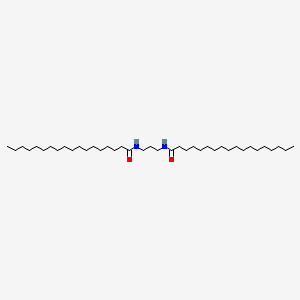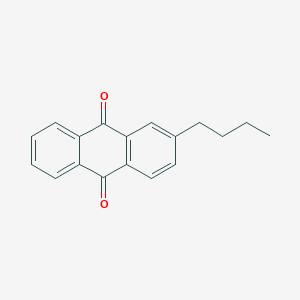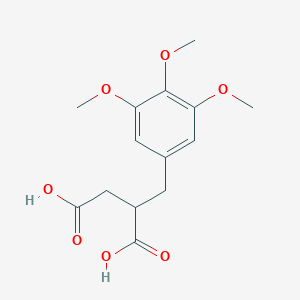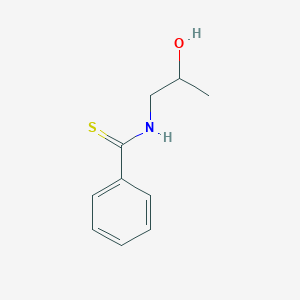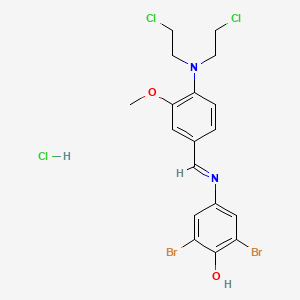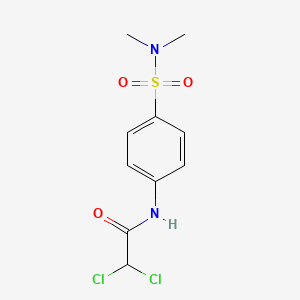
Acetanilide, 2,2-dichloro-4'-(dimethylsulfamoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- is a chemical compound with the molecular formula C10H12Cl2N2O3S and a molecular weight of 311.185 g/mol . It is an achiral molecule, meaning it does not have any stereocenters. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- typically involves the reaction of acetanilide with chlorinating agents and dimethylsulfamoyl chloride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- include:
- Acetanilide
- N-phenylacetamide
- 2,2-dichloro-N-(4-(dimethylamino)sulfonyl)phenylacetamide
Uniqueness
What sets Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry .
Properties
CAS No. |
23280-38-8 |
|---|---|
Molecular Formula |
C10H12Cl2N2O3S |
Molecular Weight |
311.18 g/mol |
IUPAC Name |
2,2-dichloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)8-5-3-7(4-6-8)13-10(15)9(11)12/h3-6,9H,1-2H3,(H,13,15) |
InChI Key |
MFWVUCBXWYTVCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)

